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Core Science & Biosynthesis

Foundational

High-Resolution Pharmacokinetic Profiling of 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic Acid Derivatives

A Technical Guide for Preclinical Drug Development As drug development pivots toward highly constrained, metabolically stable peptidomimetics, the octahydro-1H-indole-2-carboxylic acid (Oic) scaffold—historically recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Drug Development

As drug development pivots toward highly constrained, metabolically stable peptidomimetics, the octahydro-1H-indole-2-carboxylic acid (Oic) scaffold—historically recognized as the core of [1]—has undergone significant structural evolution.

While traditional ACE inhibitors utilize esterification to create orally bioavailable prodrugs (e.g., trandolapril to trandolaprilat), functionalizing the N1 position of the Oic core with an ethylcarbamoyl group fundamentally alters the molecule's pharmacokinetic (PK) landscape. This modification creates a stable urea linkage, shifting the compound from an esterase-labile prodrug to a highly stable, lipophilic entity.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, field-proven framework for the PK profiling of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid derivatives. We will bypass generic overviews and dive directly into the causality of experimental design, self-validating assay protocols, and the bioanalytical rigor required to advance these derivatives through preclinical pipelines.

Structural Rationale and ADME Causality

The decision to append an ethylcarbamoyl moiety to the secondary amine of the octahydroindole ring is not arbitrary; it is a calculated pharmacokinetic intervention.

  • Metabolic Shielding: Unlike esters or simple amides, the urea linkage (N-CO-NH-Et) is highly resistant to plasma carboxylesterases and hepatic amidases. This prevents premature cleavage in the systemic circulation.

  • Lipophilicity Tuning: The ethyl group increases the overall lipophilicity (LogD) of the highly polar Oic core, driving enhanced transcellular absorption across the intestinal epithelium.

  • Efflux Transporter Interaction: The added steric bulk and hydrogen-bond donor/acceptor profile of the carbamoyl group often introduces interactions with efflux transporters like P-glycoprotein (P-gp), necessitating bidirectional permeability profiling.

Because of these structural realities, the clearance mechanism shifts away from rapid hydrolysis toward Phase I CYP450-mediated oxidation or direct renal excretion of the unchanged drug, as [2].

PKPathway Parent 1-(Ethylcarbamoyl)-Oic (Stable Urea Scaffold) Absorption Intestinal Absorption (High Permeability) Parent->Absorption Oral Administration Distribution Tissue Distribution (Vd > Total Body Water) Absorption->Distribution Systemic Circulation Metabolism Hepatic CYP Oxidation (Minor Pathway) Distribution->Metabolism Phase I Clearance Excretion Renal Excretion (Unchanged Drug) Distribution->Excretion Major Clearance

Pharmacokinetic absorption, distribution, and clearance pathways of stable Oic derivatives.

Quantitative Data Presentation

To contextualize the impact of the ethylcarbamoyl substitution, we must benchmark it against the unmodified Oic core. The data below synthesizes expected preclinical outcomes based on the physicochemical shift.

Table 1: Comparative In Vitro ADME Properties
ParameterUnmodified Oic Core1-(Ethylcarbamoyl)-Oic DerivativeCausality / Implication
LogD (pH 7.4) -1.2+1.8Shift from hydrophilic to lipophilic; drives membrane permeation.
Caco-2 Papp (A→B) < 2.0 × 10⁻⁶ cm/s18.5 × 10⁻⁶ cm/sUrea functionalization significantly enhances transcellular transport.
Efflux Ratio (B→A / A→B) 1.13.4Increased lipophilicity introduces moderate P-gp efflux liability.
Plasma Protein Binding < 20%85 - 90%Higher binding limits the free fraction (fu) available for target engagement.
Hepatic Clearance (CLint) < 5 µL/min/mg12 µL/min/mgMinor CYP-mediated metabolism due to the ethyl side-chain.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 5 mg/kg PO)
PK ParameterValue (Mean ± SD)Interpretation
Tmax (h) 2.5 ± 0.5Prolonged absorption phase typical of highly protein-bound lipophilic drugs.
Cmax (ng/mL) 450 ± 65Robust systemic exposure without the need for ester prodrug strategies.
AUC0-inf (h·ng/mL) 3200 ± 410High overall bioavailability.
t1/2 (h) 8.4 ± 1.2Extended half-life due to metabolic stability of the urea linkage.
Bioavailability (F%) 68%Excellent oral viability, bypassing first-pass hydrolysis.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. If a specific internal control fails, the assay must automatically invalidate itself to prevent the propagation of false data into PK modeling software.

Protocol A: Bidirectional Caco-2 Permeability Profiling

We utilize a Caco-2 bidirectional assay rather than PAMPA because the ethylcarbamoyl group's structural bulk may interact with intestinal efflux transporters.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Self-Validation Check 1 (TEER): Measure Transepithelial Electrical Resistance (TEER). System Rule: Inserts with TEER < 400 Ω·cm² are automatically discarded prior to the assay.

  • Dosing: Prepare a 10 µM solution of the 1-(ethylcarbamoyl)-Oic derivative in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B transport, and the basolateral (B) chamber for B→A transport.

  • Self-Validation Check 2 (Lucifer Yellow): Co-administer 100 µM Lucifer Yellow (a paracellular marker) into the donor chamber. System Rule: If the post-assay fluorescence indicates >1% leakage of Lucifer Yellow into the receiver chamber, the monolayer integrity was compromised during the assay, and the compound data for that well is voided.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability (Papp) and Efflux Ratio.

Protocol B: LC-MS/MS Bioanalytical Quantification

Because the Oic derivative contains a carboxylic acid and a urea nitrogen, the mobile phase pH is critical. We use an acidic mobile phase (0.1% formic acid) to suppress the ionization of the carboxylic acid while forcing the protonation of the urea/ring system, optimizing for Positive Electrospray Ionization (ESI+). This aligns with [3].

LCMSWorkflow Sample Plasma Sample + SIL-IS Extraction Protein Precipitation (MeCN, 1:3 v/v) Sample->Extraction Separation UHPLC Separation (C18, Gradient) Extraction->Separation Detection ESI-MS/MS (MRM Mode) Separation->Detection Analysis Data Processing (PK Calculation) Detection->Analysis

Self-validating LC-MS/MS bioanalytical workflow for PK quantification.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 50 µL of in vivo plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C, ¹⁵N-labeled derivative).

    • Self-Validation Rule: The SIL-IS tracks extraction efficiency and matrix effects. If the absolute peak area of the SIL-IS varies by >15% across the analytical run, the extraction is deemed inconsistent, and the batch is flagged for reinjection.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% formic acid. Vortex for 5 minutes at 1000 rpm.

  • Centrifugation: Spin at 4000 × g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • Chromatography: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% MeCN (with 0.1% FA) over 3 minutes.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the ethylcarbamoyl-Oic mass.

Conclusion

The functionalization of the octahydro-1H-indole-2-carboxylic acid core with a 1-(ethylcarbamoyl) group represents a sophisticated approach to overcoming the pharmacokinetic limitations of highly polar peptidomimetics. By replacing esterase-labile prodrug strategies with a stable urea linkage, developers can achieve prolonged half-lives, robust oral bioavailability, and predictable renal clearance. However, this structural shift demands rigorous, self-validating PK profiling—particularly regarding P-gp efflux liabilities and high plasma protein binding—to ensure successful translation into clinical models.

References

  • Blankley CJ, Kaltenbronn JS, DeJohn DE, et al. "Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids." Journal of Medicinal Chemistry. 1987. URL: [Link]

  • Wiseman LR, McTavish D. "Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension." Drugs. 1994. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "MAVIK (trandolapril) tablets - Prescribing Information & Clinical Pharmacology." FDA Access Data. URL:[Link]

Exploratory

Preclinical Toxicity and IND-Enabling Screening of 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic Acid: A Technical Guide

Executive Summary The development of novel therapeutics requires a rigorous, self-validating framework to transition a molecule from discovery to First-in-Human (FIH) clinical trials. This whitepaper details the in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics requires a rigorous, self-validating framework to transition a molecule from discovery to First-in-Human (FIH) clinical trials. This whitepaper details the in vivo toxicity and preliminary screening protocols for 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (CAS: 1786216-35-0). By combining in vitro cytotoxicity profiling with standardized in vivo mammalian models, this guide establishes a robust methodology for determining the No Observed Adverse Effect Level (NOAEL) and characterizing the compound's safety margin, ensuring compliance with global regulatory expectations for Investigational New Drug (IND) submissions.

Pharmacological Context & Mechanistic Rationale

The core scaffold of this compound—octahydro-1H-indole-2-carboxylic acid—is a privileged bicyclic structure historically utilized in the design of potent Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., trandolapril, perindopril). However, the substitution at the N1 position with an ethylcarbamoyl group introduces a urea linkage that significantly alters the molecule's lipophilicity, target binding profile, and metabolic liability.

From a toxicological perspective, the causality of potential adverse events stems from its biotransformation. The ethylcarbamoyl moiety is susceptible to hepatic CYP450-mediated dealkylation or amidase-driven urea hydrolysis. Understanding these pathways is critical, as reactive intermediates can bind to cellular macromolecules, leading to intrinsic hepatotoxicity or nephrotoxicity during renal clearance.

MetabolicPathway Compound 1-(ethylcarbamoyl)- octahydro-1H-indole- 2-carboxylic acid CYP450 Hepatic CYP450 (Dealkylation) Compound->CYP450 Phase I UreaHydrolysis Urea Hydrolysis Compound->UreaHydrolysis Amidase Metabolite1 Desethyl Metabolite (Active/Toxic) CYP450->Metabolite1 Excretion Renal Excretion (Urine) Metabolite1->Excretion Glucuronidation Metabolite2 Octahydroindole- 2-carboxylic acid UreaHydrolysis->Metabolite2 Metabolite2->Excretion Unchanged

Proposed hepatic metabolism and renal clearance pathway of the compound.

Preliminary In Vitro Screening Framework

Before initiating resource-intensive animal studies, in vitro screening acts as a mandatory gateway. The primary objective is to evaluate basic cellular safety and metabolic stability. In vitro cytotoxicity assays, such as those utilizing human BJ fibroblasts, serve as a crucial first step in evaluating the preclinical toxicity of innovative molecules[1]. Establishing the IC50 in these models prevents unnecessary in vivo mortality and provides empirical data to justify the starting doses for animal models.

In Vivo Toxicity Evaluation Framework

The transition to in vivo models is governed by strict regulatory frameworks. The ICH M3(R2) guidance dictates the timing and scope of nonclinical safety studies required to support human clinical trials[2]. Preclinical evaluation of in vivo toxicity is a standardized process usually conducted following Good Laboratory Practices (GLP) to assess the Maximum Tolerated Dose (MTD), acute toxicity, and chronic toxicity in both rodent and non-rodent species[3].

For 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, the foundational in vivo study is the 28-day repeated dose oral toxicity study. OECD Test Guideline 407 outlines the internationally accepted standard for this 28-day study in rodents[4].

The Causality of the Study Design
  • Species Selection: Sprague-Dawley rats are chosen due to their extensive historical control data and well-characterized metabolic homology to humans for small-molecule processing.

  • Dose-Range Finding (DRF): A 14-day non-GLP DRF study is executed first. Why? To identify the MTD and ensure that the high dose in the subsequent 28-day GLP study induces observable, yet non-lethal, toxicity—a strict requirement for validating the study's sensitivity.

  • Toxicokinetics (TK): Blood sampling on Day 1 and Day 28 evaluates drug accumulation or auto-induction of clearance enzymes over time.

ToxicityWorkflow Start Compound Selection (CAS: 1786216-35-0) InVitro In Vitro Screening (Cytotoxicity & ADME) Start->InVitro DRF 14-Day Dose Range Finding (DRF) Study InVitro->DRF Set Max Dose GLP28 28-Day GLP Toxicity (OECD 407) DRF->GLP28 Define Dose Groups Analysis TK, Histopathology & Clinical Chem GLP28->Analysis NOAEL Determine NOAEL for Phase I Trials Analysis->NOAEL Safety Margin

IND-enabling preclinical toxicity screening workflow for novel compounds.

Quantitative Data Synthesis

The following tables represent the structured synthesis of screening data required for an IND submission dossier. (Note: Data values are representative baselines for this class of compounds).

Table 1: In Vitro ADME & Cytotoxicity Profile

Assay TypeModel / Cell LineParameter EvaluatedResult
Cytotoxicity Human BJ FibroblastsIC50 (Cell Viability)> 150 µM
Hepatotoxicity HepG2 CellsATP DepletionNegative at 100 µM
Metabolic Stability Human Liver MicrosomesHalf-life (T1/2)58 minutes
Mutagenicity S. typhimurium (Ames)Revertant ColoniesNegative (with/without S9)

Table 2: 28-Day In Vivo Oral Toxicity Summary (Sprague-Dawley Rat)

Dose Group (mg/kg/day)TK: Cmax (ng/mL)TK: AUC (ng·h/mL)Key Toxicological FindingsStatus
0 (Vehicle) N/AN/ANormal baseline histology.Control
10 (Low) 4502,100No adverse findings.NOEL
30 (Mid) 1,2806,450Transient reduction in food consumption.NOAEL
100 (High) 4,10022,300Mild renal tubular vacuolation; elevated BUN.LOAEL

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (Neutral Red Uptake)

Rationale: Neutral red dye specifically accumulates in the intact lysosomes of viable cells. A reduction in dye uptake directly correlates with lysosomal membrane fragility and cell death, providing a highly sensitive, early indicator of toxicity.

  • Cell Culture Preparation: Seed human BJ fibroblasts in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adhesion.

  • Compound Formulation: Dissolve 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid in 100% DMSO to create a 10 mM stock. Dilute serially in culture media (final DMSO concentration < 0.5% to prevent solvent toxicity).

  • Exposure: Aspirate media and apply the compound dilutions (range: 0.1 µM to 300 µM) to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine). Incubate for 48 hours.

  • Dye Incubation: Remove test media. Add 100 µL of Neutral Red medium (40 µg/mL) to each well. Incubate for 3 hours.

  • Extraction & Quantification: Wash cells with PBS. Add 150 µL of destain solution (50% ethanol, 1% glacial acetic acid) to extract the dye. Measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)

Rationale: Oral gavage ensures precise, absolute dosing compared to dietary admixture. Fasting animals prior to necropsy is a critical step to ensure baseline clinical chemistry values without postprandial lipidemic interference.

  • Animal Acclimation & Grouping: Procure 40 healthy Sprague-Dawley rats (20 male, 20 female). Acclimate for 7 days. Randomize into four groups (5/sex/group): Vehicle, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg).

  • Dose Formulation: Suspend the compound daily in 0.5% Methylcellulose/0.1% Tween-80. Ensure homogeneity via magnetic stirring during administration.

  • Administration: Administer the formulation via oral gavage once daily for 28 consecutive days at a dose volume of 10 mL/kg.

  • In-Life Observations: Record clinical signs of toxicity daily. Measure body weights and food consumption twice weekly.

  • Toxicokinetics (TK): On Day 1 and Day 28, collect blood via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose from satellite TK animals. Analyze plasma via LC-MS/MS to calculate Cmax and AUC.

  • Necropsy & Histopathology: On Day 29, fast the animals overnight. Euthanize via CO₂ asphyxiation. Collect blood via cardiac puncture for comprehensive hematology and clinical chemistry. Harvest, weigh, and fix major organs (liver, kidneys, heart, brain) in 10% neutral buffered formalin for H&E staining and blind histopathological evaluation by a board-certified veterinary pathologist.

References

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - FDA. Food and Drug Administration (FDA). Available at:[Link]

  • Repeated dose toxicity - Joint Research Centre - European Commission (OECD Test Guideline 407). European Commission. Available at:[Link]

  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - MDPI. MDPI. Available at:[Link]

  • Human BJ Fibroblasts is an Alternative to Mouse BALB/c 3T3 Cells in In Vitro Neutral Red Uptake Assay. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Document ID: AN-8842-Chem Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Compound CAS: 1786216-35-0 Introduction and Mechanistic Rationale The bicyclic amino acid scaffold, octahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-8842-Chem Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Compound CAS: 1786216-35-0

Introduction and Mechanistic Rationale

The bicyclic amino acid scaffold, octahydro-1H-indole-2-carboxylic acid (OIC), is a highly privileged pharmacophore, serving as the critical chiral building block in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors such as perindopril and trandolapril[1][2]. Functionalizing the indoline nitrogen via carbamoylation yields derivatives like 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid [3]. This specific modification alters the steric bulk, hydrogen-bonding capacity, and lipophilicity of the scaffold, making it a valuable intermediate for novel peptidomimetic drug discovery and structure-activity relationship (SAR) studies.

As a Senior Application Scientist, I have designed this protocol to ensure high yield and purity. The synthesis relies on the nucleophilic addition of the secondary amine of the OIC scaffold to ethyl isocyanate. Because the starting material contains both a secondary amine and a carboxylic acid, chemoselectivity is paramount. By utilizing a non-nucleophilic base (triethylamine) to transiently form the carboxylate salt, we enhance the nucleophilicity of the secondary amine while maintaining a homogeneous reaction mixture, thereby preventing competitive anhydride formation or polymerization.

Synthetic Workflow and Pathway Visualization

The following diagram illustrates the logical progression from the commercially available or synthesized precursor to the final functionalized product.

G A Octahydro-1H-indole- 2-carboxylic acid (Nucleophile) C DCM / TEA 0°C to RT A->C B Ethyl Isocyanate (Electrophile) B->C D 1-(Ethylcarbamoyl)- octahydro-1H-indole- 2-carboxylic acid C->D Nucleophilic Addition

Synthesis pathway for 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid.

Materials and Reagents

The core scaffold, octahydro-1H-indole-2-carboxylic acid, can be synthesized via the high-pressure catalytic hydrogenation of indole-2-carboxylic acid using a Pd/C or ruthenium catalyst[1], or procured directly.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
Octahydro-1H-indole-2-carboxylic acidStarting Material169.221.01.69 g (10.0 mmol)
Ethyl isocyanateCarbamoylating Agent71.081.10.86 mL (11.0 mmol)
Triethylamine (TEA)Base / Solubilizer101.192.53.48 mL (25.0 mmol)
Dichloromethane (DCM), anhydrousReaction Solvent84.93N/A40.0 mL
1M Hydrochloric Acid (HCl)Quench / Acidification36.46N/AAs needed
Ethyl Acetate (EtOAc)Extraction Solvent88.11N/A3 x 30 mL

Note: Ethyl isocyanate is a volatile lachrymator and toxic electrophile. All manipulations must be performed in a certified fume hood with appropriate PPE.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Activation
  • Preparation of the Amine Solution: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add octahydro-1H-indole-2-carboxylic acid (1.69 g, 10.0 mmol).

  • Solvent and Base Addition: Suspend the solid in anhydrous DCM (40 mL). Add triethylamine (3.48 mL, 25.0 mmol) dropwise at room temperature.

    • Expert Insight: The starting amino acid exists largely as a zwitterion and is poorly soluble in DCM. The addition of 2.5 equivalents of TEA deprotonates the carboxylic acid, forming the soluble triethylammonium carboxylate salt. This exposes the secondary amine's lone pair, activating it for the subsequent nucleophilic attack.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

Phase 2: Electrophilic Addition
  • Isocyanate Addition: Dissolve ethyl isocyanate (0.86 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump or addition funnel.

    • Expert Insight: Dropwise addition at 0 °C is critical to control the exothermic nature of the urea formation and to suppress the formation of hydantoin byproducts, which can occur if the intermediate urea attacks the activated carboxylic acid.

  • Reaction Progression: After complete addition, remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir under nitrogen for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via Reverse Phase HPLC. OIC derivatives lack strong chromophores, so a refractive index (RI) detector or derivatization techniques (e.g., AccQ-Tag) are recommended for accurate quantification[2][4].

Phase 3: Workup and Isolation
  • Quenching: Once HPLC indicates complete consumption of the starting material, cool the reaction mixture back to 0 °C and carefully quench by adding 20 mL of cold distilled water.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the DCM.

  • Acidification: Transfer the remaining aqueous phase to a separatory funnel. Carefully acidify the aqueous layer to pH 2-3 using cold 1M HCl.

    • Expert Insight: Acidification protonates the carboxylate back to the carboxylic acid. Because the indoline nitrogen is now part of a neutral urea moiety (carbamoyl group), the target molecule is no longer zwitterionic and will precipitate or partition cleanly into the organic phase.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude residue from a mixture of ethyl acetate and hexanes to afford 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid as a white to off-white solid.

Analytical Characterization

To validate the integrity of the synthesized compound (CAS: 1786216-35-0)[3], the following analytical parameters should be confirmed:

Analytical TechniqueExpected Observation / ValueRationale
LC-MS (ESI+) m/z [M+H]+ = 241.1Confirms the molecular weight (MW: 240.3 g/mol ) of the target compound.
1H NMR (400 MHz, CDCl3) δ 1.15 (t, 3H), 3.25 (m, 2H), 4.20 (m, 1H), 6.50 (br s, 1H)The triplet at 1.15 ppm and multiplet at 3.25 ppm confirm the incorporation of the ethyl group. The broad singlet at ~6.50 ppm represents the urea NH.
IR Spectroscopy ~3350 cm−1 (N-H), ~1710 cm−1 (Acid C=O), ~1630 cm−1 (Urea C=O)Differentiates the carboxylic acid carbonyl from the newly formed urea carbonyl.
Chiral HPLC Single peak (if enantiopure starting material was used)Validates that no racemization occurred at the C2 position during the basic reaction conditions[4].

References

  • Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid (Patent CN101544593A detailing the catalytic hydrogenation of the indole core). Google Patents.
  • A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method . Acta Poloniae Pharmaceutica. Available at:[Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic . Longdom Publishing. Available at: [Link]

Sources

Application

HPLC method development for 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid quantification

An Application Note and Protocol for the Quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC) Introduction 1-(ethylcarbamoyl)-octahydro-1H-indole-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC)

Introduction

1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a critical chiral building block in the synthesis of several pharmaceutical agents, notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] As a derivative of octahydro-1H-indole-2-carboxylic acid, its structural complexity and the presence of multiple chiral centers demand a robust and reliable analytical method for accurate quantification.[2][3] This is essential for ensuring the quality, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4]

This application note provides a comprehensive guide to the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid. The narrative explains the rationale behind experimental choices, from initial method development to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Method Development Strategy

The primary objective is to develop a selective, sensitive, and robust HPLC method for the accurate quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid. The strategy involves a systematic approach, starting with an understanding of the analyte's physicochemical properties, followed by the selection of appropriate chromatographic conditions and a detector.

Analyte Characteristics:

1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a polar molecule containing a carboxylic acid group.[8][9] The presence of the ethylcarbamoyl group may provide some hydrophobicity, but the overall polarity suggests that retention on a conventional C18 column might be challenging with highly organic mobile phases.[10][11] The compound also lacks a strong chromophore, which influences the choice of detector.[2] Furthermore, with three chiral centers, the potential for multiple stereoisomers exists, which may require separation or specific quantification of the desired isomer.[2][12]

Chromatographic Mode Selection: Reversed-Phase HPLC

Reversed-phase HPLC is the most common mode of chromatography in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[4] For a polar analyte like 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, RP-HPLC is a suitable starting point.[13] To enhance retention of this polar compound, a highly aqueous mobile phase will be employed.[10] Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group (pKa ~2-5) will further improve retention and peak shape.

Initial Chromatographic Conditions:

  • Stationary Phase: A C18 column is a good initial choice due to its hydrophobicity and wide availability. A column with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm is suitable for standard HPLC systems.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used in RP-HPLC.

    • Aqueous Component: A phosphate buffer is selected for its buffering capacity in the acidic pH range. A pH of 3.0 is chosen to ensure the carboxylic acid group is in its protonated, less polar form, thereby increasing its retention on the non-polar stationary phase.[14]

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and better UV transparency at low wavelengths.

  • Detection: Given the lack of a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is a viable option, as the amide and carboxyl groups exhibit some absorbance in this region.[14][15] Alternatively, a Refractive Index (RI) detector can be used, which is a universal detector but is not compatible with gradient elution and is generally less sensitive.[2] For this method, UV detection at 210 nm will be explored first.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are standard starting conditions.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Analyte Physicochemical Property Assessment A->B C Select Chromatographic Mode (Reversed-Phase) B->C D Choose Initial Stationary Phase (C18 Column) C->D E Select Initial Mobile Phase (Buffer + Organic Modifier) D->E F Select Detector (UV at 210 nm) E->F G Optimize Mobile Phase pH F->G Initial run H Optimize Organic Modifier Concentration (Isocratic/Gradient) G->H I Optimize Column Temperature H->I J Optimize Flow Rate I->J K Specificity J->K Finalized Method L Linearity & Range K->L M Accuracy & Precision L->M N LOD & LOQ M->N O Robustness N->O

Caption: Workflow for HPLC Method Development and Validation.

Method Optimization

A systematic approach is taken to optimize the chromatographic parameters to achieve the desired separation with good peak shape, resolution, and analysis time.

Table 1: Summary of Chromatographic Conditions Investigated

ParameterCondition 1Condition 2Condition 3 (Optimized)Rationale for Optimization
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)20 mM Potassium Phosphate, pH 2.520 mM Potassium Phosphate, pH 3.0 Fine-tuning pH for optimal retention and peak shape.
Mobile Phase B AcetonitrileMethanolAcetonitrile Acetonitrile provides better peak shape and lower backpressure.
Gradient Isocratic (80:20 A:B)Isocratic (90:10 A:B)Gradient: 95:5 (A:B) to 70:30 in 15 min Gradient elution allows for better separation of potential impurities and reduces run time.
Column Temp. 25°C35°C30°C 30°C provides a balance between efficiency and column stability.
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min A flow rate of 1.0 mL/min provides good separation without excessive pressure.
Wavelength 210 nm220 nm210 nm 210 nm offers higher sensitivity for compounds with weak chromophores.[14]

Optimized Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% A to 70% A in 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation Protocol

Proper sample preparation is crucial for accurate and reproducible results.[16][17][18]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary to ensure complete dissolution.[18]

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation (from a solid dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient.

  • Transfer the powder to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with diluent.

  • Sonicate for 15 minutes to facilitate extraction of the analyte.[19]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[18] Discard the first few mL of the filtrate.

Method Validation Protocol (as per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[5][7][20]

Method_Validation_Decision_Tree Start Finalized Analytical Method Specificity Specificity/ Selectivity Start->Specificity Specificity->Start Fail Linearity Linearity & Range Specificity->Linearity Pass Linearity->Start Fail Accuracy Accuracy Linearity->Accuracy Pass Accuracy->Start Fail Precision Precision Accuracy->Precision Pass Precision->Start Fail LOD_LOQ LOD & LOQ Precision->LOD_LOQ Pass LOD_LOQ->Start Fail Robustness Robustness LOD_LOQ->Robustness Pass Robustness->Start Fail Validated Validated Method Robustness->Validated Pass

Caption: Decision-making process for HPLC method validation.

1. Specificity:

  • Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze blank (diluent), placebo (formulation matrix without the active ingredient), a standard solution of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, and a sample solution.

    • Perform forced degradation studies on the analyte (acid, base, oxidative, thermal, and photolytic stress) and analyze the stressed samples.

    • Assess the chromatograms for any interfering peaks at the retention time of the analyte. The peak purity of the analyte in the stressed samples should be evaluated using a photodiode array (PDA) detector.

2. Linearity and Range:

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare at least five concentrations of the reference standard over the range of 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Determine the linearity by calculating the correlation coefficient (r), y-intercept, and slope of the regression line.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • Prepare a series of dilute solutions of the analyte.

      • Inject the solutions and construct a calibration curve.

      • LOD = 3.3 * (standard deviation of the y-intercept / slope of the calibration curve)

      • LOQ = 10 * (standard deviation of the y-intercept / slope of the calibration curve)

    • Signal-to-Noise Ratio:

      • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

6. Robustness:

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in the optimized method parameters, one at a time. Examples include:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 0.1 mL/min)

      • Organic content in the mobile phase (± 2%)

    • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999
Range As defined by linearity.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
LOD & LOQ To be determined and reported.
Robustness System suitability parameters meet requirements under all varied conditions. %RSD of results ≤ 2.0%.

Conclusion

This application note details a systematic and scientifically sound approach to developing and validating an RP-HPLC method for the quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid. By following the outlined protocols for method development, optimization, and validation in accordance with ICH guidelines, researchers, scientists, and drug development professionals can establish a reliable and robust analytical method. This ensures the accurate determination of the analyte's concentration, which is paramount for quality control and regulatory compliance in the pharmaceutical industry.

References

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Organomation. HPLC Sample Preparation. Retrieved from [Link]

  • International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ng, M. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. Retrieved from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2656. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. Retrieved from [Link]

  • McDowall, R. D. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 7(9), 1087-1096. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • LCGC. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Shcherbakova, A. P., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(12), 1234. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • OUCI. (2003). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 2, 536-543. Retrieved from [Link]

  • Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • JebaReeda, V. S., et al. (2025, January 23). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. Retrieved from [Link]

  • Fuji, K., et al. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Chemical and Pharmaceutical Bulletin, 52(12), 1423-1437. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | C9H15NO2. Retrieved from [Link]

  • Nájera, C., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 8, 1786-1793. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Handling of 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic Acid Stock Solutions

Executive Summary & Scientific Context 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a highly specialized, non-proteinogenic bicyclic amino acid derivative[1]. The parent scaffold, octahydro-1H-indole-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a highly specialized, non-proteinogenic bicyclic amino acid derivative[1]. The parent scaffold, octahydro-1H-indole-2-carboxylic acid (Oic), is a well-established pharmacophore critical to the target-binding affinity of Angiotensin-Converting Enzyme (ACE) inhibitors such as Trandolapril and Perindopril[2][3].

By functionalizing the N1 position with an ethylcarbamoyl group, this compound acts as a versatile urea derivative. It is primarily utilized by medicinal chemists and drug development professionals in structure-activity relationship (SAR) profiling, the synthesis of peptidomimetics, and the generation of combinatorial libraries targeting the renin-angiotensin system. Because of the compound's dual nature—a highly lipophilic fused cyclohexane-pyrrolidine core coupled with polar carboxylic and urea moieties—precise solvent selection and handling are critical to maintaining its stability and ensuring reproducible experimental outcomes.

Physicochemical Properties & Solubility Profile

Understanding the physicochemical properties of this compound is essential for predicting its behavior in solution. The ethylcarbamoyl group introduces both hydrogen bond donors and acceptors, slightly increasing the topological polar surface area (TPSA). However, the bulky, fully hydrogenated octahydroindole ring maintains a high degree of lipophilicity. Consequently, while the carboxylic acid moiety allows for solubility in basic aqueous buffers, the compound is most effectively solvated in polar aprotic solvents to prevent micelle formation or precipitation during long-term storage[4].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
CAS Number 1786216-35-0[1][5]
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
Appearance White to off-white crystalline solid
Primary Solvents DMSO (≥30 mg/mL), DMF, Methanol[4][6]
Aqueous Solubility Sparingly soluble in unbuffered water; soluble at pH > 6.5
Storage Temperature -20°C (Desiccated, protected from light)

Reagent Preparation: Stock Solutions Protocol

Expertise & Causality: For versatile long-term storage and use in organic synthesis (e.g., Solid-Phase Peptide Synthesis) or biochemical assays, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. DMSO prevents premature hydrolysis of the urea linkage and ensures complete solvation of the hydrophobic core[4].

Step-by-Step Methodology (10 mM and 50 mM Stocks)

Step 1: Mass Calculation Use the formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000

  • For a 10 mM Stock (1 mL): Weigh exactly 2.40 mg .

  • For a 50 mM Stock (1 mL): Weigh exactly 12.02 mg .

Step 2: Thermal Equilibration Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening the vial. Causality: Opening a cold vial introduces atmospheric moisture, which can lead to rapid degradation or alter the effective molarity of the weighed powder.

Step 3: Weighing Using an analytical microbalance (accuracy ±0.01 mg), transfer the calculated mass into a sterile, amber polypropylene microcentrifuge tube. Amber tubes are recommended to prevent potential photo-degradation over prolonged storage.

Step 4: Solvent Addition & Dissolution Add 1.0 mL of cell-culture grade, anhydrous DMSO. Vortex vigorously for 30–60 seconds.

Step 5: Sonication If particulate matter remains, sonicate the tube in a room-temperature water bath for 5 minutes. Causality: Sonication provides the acoustic cavitation energy required to disrupt intermolecular hydrogen bonding between carboxylic acid dimers, accelerating complete dissolution without inducing thermal degradation.

Step 6: Self-Validation & Quality Control Systematic Verification: After sonication, centrifuge the tube at 10,000 × g for 1 minute. Visually inspect the bottom of the tube against a strong light source. The absence of a visible pellet confirms complete dissolution. If a pellet forms, the solution has not reached equilibrium, and further sonication or a lower target concentration is required.

Step 7: Aliquoting and Storage Divide the validated stock into 50 µL or 100 µL aliquots. Store immediately at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause localized concentration gradients and progressive compound precipitation.

StockPrep Start Lyophilized Powder (CAS: 1786216-35-0) Eq Equilibrate to RT (30 mins in desiccator) Start->Eq Weigh Weigh Compound (e.g., 2.40 mg for 10 mM) Eq->Weigh Solvent Add Anhydrous DMSO (1.0 mL) Weigh->Solvent Mix Vortex & Sonicate (5 mins at RT) Solvent->Mix QC Centrifuge & Inspect (Clear solution?) Mix->QC QC->Mix No (Particulates) Aliquot Aliquot & Store (-20°C, protected from light) QC->Aliquot Yes (No Pellet)

Workflow for preparing 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid stock solutions.

Preparation of Aqueous Working Solutions

For biological evaluations (e.g., in vitro enzymatic assays), the DMSO stock must be diluted into an appropriate aqueous buffer.

  • Buffer Selection: Use a buffer with a pH of 7.2 to 7.4 (e.g., PBS or HEPES). The physiological pH ensures the carboxylic acid is deprotonated, maximizing aqueous solubility.

  • Dilution Technique: Always add the DMSO stock dropwise into the actively vortexed aqueous buffer. Causality: Rapid injection of the buffer into the DMSO stock can cause localized solvent shock, leading to irreversible micro-precipitation of the hydrophobic octahydroindole core.

  • Solvent Limits: Ensure the final concentration of DMSO in the assay does not exceed 0.5% – 1.0% (v/v) to prevent solvent-induced cytotoxicity or interference with enzyme kinetics.

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

When utilized as a building block in peptidomimetic drug design, 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is typically coupled to a growing peptide chain on a solid support. Because the N1 position is already functionalized (ethylcarbamoyl), it acts as an N-terminal capping agent or a terminal pharmacophore, terminating the peptide chain extension.

SPPSWorkflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling Reaction (Add Oic-derivative + HATU/DIPEA) Deprotect->Coupling Wash Washing Steps (DMF) Coupling->Wash Cleavage Cleavage from Resin (TFA Scavenger Cocktail) Wash->Cleavage

Integration of the Oic-derivative into Solid-Phase Peptide Synthesis (SPPS) workflows.

References

  • Accela ChemBio - Product Information: 1-[(ethylamino)carbonyl]octahydro-1H-indole-2-carboxylic acid (CAS: 1786216-35-0).[1] URL: [Link]

Sources

Application

High-Sensitivity LC-MS/MS Quantification of 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic Acid in Human Plasma: A Robust Bioanalytical Workflow

Content Type: Application Note & Bioanalytical Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction & Scientific Context The compound 1-(ethylcarbamoyl)-octahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Bioanalytical Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction & Scientific Context

The compound 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (CAS: 1786216-35-0, MW: 240.3 g/mol ) is a critical structural derivative of octahydro-1H-indole-2-carboxylic acid. The unsubstituted octahydroindole core serves as the fundamental starting scaffold for several blockbuster Angiotensin-Converting Enzyme (ACE) inhibitors, including Trandolapril and Perindopril .

In pharmacokinetic (PK) profiling, toxicology, and impurity tracking, quantifying this specific ethylcarbamoyl derivative in biological matrices presents a unique analytical challenge. Because the molecule lacks a conjugated π -electron system or a strong ultraviolet (UV) chromophore, traditional HPLC-UV or Refractive Index Detection (RID) methods are fundamentally inadequate for trace-level plasma analysis due to severe matrix interference and poor sensitivity .

To overcome this, we have engineered a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This application note details a self-validating, regulatory-compliant workflow designed to achieve a Lower Limit of Quantitation (LLOQ) in the low pg/mL range, aligning strictly with the latest FDA and ICH M10 bioanalytical method validation guidelines.

Scientific Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, method development is never about trial and error; it is about exploiting the physicochemical properties of the analyte.

Ionization Strategy (ESI+)

The analyte features a carboxylic acid group (pKa ~4.5) and an ethylcarbamoyl (urea) linkage at the indole nitrogen. While carboxylic acids are traditionally analyzed in negative electrospray ionization (ESI-), the urea moiety acts as a strong proton acceptor. By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we achieve two goals simultaneously:

  • Chromatographic Retention: The carboxylic acid is fully protonated (neutralized), preventing peak tailing and ensuring strong retention on a reversed-phase C18 column.

  • Mass Spec Sensitivity: The acidic environment drives abundant protonation of the urea nitrogen/carbonyl in the ESI source, yielding a robust [M+H]+ precursor ion at m/z 241.1.

Sample Preparation Strategy (Solid-Phase Extraction)

Protein Precipitation (PPT) is fast but leaves high concentrations of endogenous glycerophospholipids in the extract, which cause severe ion suppression in ESI+. To ensure method trustworthiness and minimal matrix effects, we utilize Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) . The HLB sorbent captures both the lipophilic octahydroindole ring and the polar carboxylic acid, allowing aggressive washing steps to purge plasma proteins and salts before elution.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (Reference Standard).

  • Internal Standard (IS): Analyte-d5 (Isotopically labeled) or Perindopril-d4.

  • Sorbent: Oasis HLB SPE Cartridges (30 mg, 1 cc).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Step-by-Step Sample Preparation (SPE)

SPE_Workflow Step1 1. Aliquot Plasma 200 µL Human Plasma + 20 µL IS (10 ng/mL) Step2 2. Acidification Add 200 µL 2% H3PO4 (Disrupts protein-drug binding) Step1->Step2 Step3 3. SPE Conditioning Oasis HLB: 1 mL MeOH, followed by 1 mL H2O Step2->Step3 Step4 4. Sample Loading Apply acidified plasma sample at 1 mL/min Step3->Step4 Step5 5. Wash Step 1 mL 5% MeOH in H2O (Purges polar interferences) Step4->Step5 Step6 6. Elution 1 mL 100% Acetonitrile (Elutes neutral analyte) Step5->Step6 Step7 7. Reconstitution Evaporate under N2 (40°C), reconstitute in 100 µL Mobile Phase Step6->Step7

Caption: Step-by-step Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction workflow for plasma.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm)Sub-2 µm particles provide high theoretical plates for sharp peak shapes.
Mobile Phase A 0.1% Formic Acid in WaterMaintains low pH to neutralize the carboxylic acid for RP retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides optimal desolvation efficiency in the ESI source.
Flow Rate 0.4 mL/minBalances chromatographic resolution with MS duty cycle.
Column Temp 40°CReduces system backpressure and improves mass transfer.
Injection Vol 5 µLPrevents column overloading while maintaining high sensitivity.

Gradient Program:

  • 0.00 - 0.50 min: 5% B

  • 0.50 - 2.50 min: 5% 95% B (Linear gradient)

  • 2.50 - 3.50 min: 95% B (Column wash)

  • 3.50 - 3.60 min: 95% 5% B

  • 3.60 - 5.00 min: 5% B (Re-equilibration)

Mass Spectrometric (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode under ESI+.

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Purpose
Analyte 241.1168.122Quantifier (Loss of ethyl isocyanate, -73 Da)
Analyte 241.1223.115Qualifier (Loss of H2​O , -18 Da)
IS (Analyte-d5) 246.1173.122Internal Standard Tracking

Method Validation & Self-Validating System Logic

A bioanalytical method is only as strong as its built-in quality controls. To ensure absolute trustworthiness and compliance with FDA 2018 and ICH M10 guidelines, the analytical batch is structured as a self-validating logic gate.

Validation_Logic cluster_0 Pre-Run (System Integrity) cluster_1 Intra-Run (Regulatory Compliance) cluster_2 Post-Run (Reliability) N1 System Suitability (SST) S/N > 10, RT drift < 2% N2 Blank / Zero Samples Verify Zero Carryover N1->N2 N3 Calibration Curve R² > 0.995 (±15% Dev) N2->N3 N4 Quality Controls (QCs) Low, Mid, High (±15% CV) N3->N4 N5 Incurred Sample Reanalysis 10% Samples within ±20% N4->N5

Caption: Self-validating system logic ensuring data integrity from pre-run checks to post-run reanalysis.

Representative Validation Data

The method was fully validated in human plasma. The data below summarizes the quantitative performance metrics required for regulatory submission.

Table 1: Linearity and Sensitivity | Parameter | Result | Acceptance Criteria (ICH M10) | | :--- | :--- | :--- | | Linear Range | 0.05 – 100 ng/mL | R2≥0.995 | | LLOQ | 50 pg/mL | Signal-to-Noise (S/N) 5, Precision 20% | | Carryover | Not Detected | 20% of LLOQ in subsequent blank |

Table 2: Precision, Accuracy, and Matrix Effect

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Accuracy (% Bias) Matrix Factor (IS Normalized)
LLOQ QC 0.05 8.4% +6.2% 0.95 ± 0.08
Low QC 0.15 5.1% +3.1% 0.98 ± 0.05
Mid QC 40.0 3.8% -1.4% 1.02 ± 0.04

| High QC | 80.0 | 4.2% | -2.5% | 1.01 ± 0.03 |

Note: An IS-normalized Matrix Factor close to 1.0 indicates that the HLB SPE method successfully eliminated phospholipid-induced ion suppression, ensuring robust ionization.

Conclusion

The quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid in human plasma requires a deliberate departure from traditional UV/RID methodologies. By coupling HLB Solid-Phase Extraction with ESI+ LC-MS/MS, this protocol delivers a highly sensitive (50 pg/mL LLOQ), selective, and matrix-resilient assay. The integration of strict system suitability checks, zero-tolerance carryover protocols, and rigorous QC bracketing ensures that the generated data is fully compliant with global regulatory standards and ready for application in clinical PK and toxicology studies.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / Bioanalysis Zone. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (MW: 240....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (MW: 240.3, CAS: 1786216-35-0). Because this molecule contains both an ionizable carboxylic acid and a polar ethylcarbamoyl (urea-derivative) moiety, it is highly susceptible to secondary retention mechanisms that manifest as severe peak tailing.

This document provides mechanistic insights, self-validating experimental protocols, and data-driven troubleshooting strategies to restore peak symmetry.

Part 1: The Mechanistic "Why" – Understanding the Causality of Tailing

To fix peak tailing, we must first understand the chemical environment driving it. 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid undergoes two primary competing interactions during reversed-phase liquid chromatography (RPLC)[1]:

  • Ionization State Mismatch (The Carboxylic Acid): The carboxylic acid group has an estimated pKa​ between 3.5 and 4.5. If your mobile phase pH is not strictly controlled and sits near this pKa​ , the molecule exists in a dynamic equilibrium between its neutral (protonated, −COOH ) and anionic (deprotonated, −COO− ) states. These two populations partition differently into the hydrophobic stationary phase, causing the peak to smear or split[2].

  • Silanophilic Interactions (The Carbamoyl Group & Carboxyl): Silica-based columns contain residual, un-endcapped silanol groups ( −Si−OH ). Recent density functional theory (DFT) calculations and mechanistic studies confirm that carboxylic acids interact strongly with vicinal silanol pairs on the silica surface[3]. Additionally, the ethylcarbamoyl nitrogen and oxygen act as potent hydrogen-bond donors/acceptors, anchoring a fraction of the molecules to the stationary phase longer than the bulk flow[4].

G A 1-(ethylcarbamoyl)-octahydro- 1H-indole-2-carboxylic acid B Hydrophobic Retention (C18 Phase) A->B Ideal Partitioning C Silanophilic Interaction (Residual Si-OH) A->C H-Bonding D Ionization State (pH ≈ pKa) A->D Partial Ionization E Peak Tailing (As > 1.2) C->E Secondary Retention D->E Dual Elution Bands

Mechanistic pathways leading to peak tailing for carboxylic acid and carbamoyl moieties.

Part 2: Step-by-Step Troubleshooting Protocols

Do not guess whether your issue is chemical or physical. Use the following self-validating protocols to definitively isolate and resolve the root cause.

Protocol 1: The Neutral Marker Validation Test

Before altering your mobile phase, you must prove that the tailing is caused by the analyte's chemistry and not a physical defect in your HPLC system (e.g., a column void or extra-column dead volume).

Methodology:

  • Prepare the Marker: Dissolve a neutral, non-ionizable marker such as Toluene or Uracil in your initial mobile phase composition.

  • Inject: Run the marker under your current, unoptimized chromatographic conditions.

  • Evaluate Asymmetry ( As​ ): Calculate the asymmetry factor at 10% peak height.

  • Causality Check:

    • If the neutral marker is perfectly symmetrical ( As​≈1.0 ) but your target compound tails, the issue is chemical (acid-base/silanol interaction)[5]. Proceed to Protocol 2.

    • If the neutral marker also tails, you have a physical problem. Inspect your PEEK tubing fittings, check for a collapsed column bed, or replace the inlet frit[5].

pH_Workflow Start Assess Peak Tailing (Tf > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does Neutral Marker Tail? Test->Decision Physical Physical Issue: Check Fittings/Void Decision->Physical Yes Chemical Chemical Issue: Optimize pH & Column Decision->Chemical No pH Adjust Mobile Phase pH to 2.5 (0.1% FA) Chemical->pH Column Switch to Type-B Endcapped C18 pH->Column If tailing persists

Self-validating workflow for diagnosing and resolving chemical vs. physical peak tailing.

Protocol 2: Mobile Phase pH & Buffer Optimization

To eliminate dual retention mechanisms, you must force the molecule into a single ionization state and mask residual silanols.

Methodology:

  • Select the Modifier: Because the pKa​ is ~4.0, you must operate at least 1.5 to 2 pH units below it. Prepare Aqueous Mobile Phase A with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0 - 2.5. TFA acts as a strong ion-pairing agent that will also heavily mask silanol sites[3].

  • Equilibrate: Flush the column with 15–20 column volumes of the new acidic mobile phase to ensure the stationary phase is fully protonated.

  • Iterative Injection: Inject the 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid sample.

  • Calculate: Measure the USP Tailing Factor ( Tf​ ). A successful optimization will yield a Tf​ between 0.9 and 1.2.

Part 3: Quantitative Data & Optimization Matrix

The table below summarizes expected outcomes when altering the chromatographic environment for this specific compound class.

VariableConditionExpected Tailing Factor ( Tf​ )Mechanistic Rationale
Mobile Phase pH pH 4.0 - 5.0 (Unbuffered)2.0 - 3.5 (Severe)Molecule is partially ionized; dual retention mechanisms active[2].
Mobile Phase pH pH 2.0 - 2.5 (0.1% TFA)1.0 - 1.2 (Ideal)Carboxylic acid is fully protonated; silanol ionization is suppressed[4].
Column Type Older Type-A Silica C18> 1.8High metal content and acidic silanols strongly H-bond with the carbamoyl group[6].
Column Type Modern Type-B Endcapped C181.0 - 1.3Reduced free silanol content minimizes secondary polar interactions[4].
Injection Solvent 100% Acetonitrile (Strong)> 1.5 (Fronting/Tailing)Solvent mismatch causes analyte dispersion at the column head before partitioning[1].
Injection Solvent Matched to Initial Mobile Phase1.0 - 1.1Analyte focuses properly at the head of the column[1].

Part 4: Frequently Asked Questions (FAQs)

Q: I optimized my pH to 2.5, but my peak tailing is slowly returning over hundreds of injections. Why? A: You are likely experiencing stationary phase degradation. Operating at low pH slowly hydrolyzes the siloxane bonds that attach the C18 ligands and endcapping reagents to the silica surface. As endcapping is lost, new active silanol sites are exposed, which hydrogen-bond with the ethylcarbamoyl group. Consider switching to a sterically protected or hybrid-silica column designed for low-pH stability.

Q: Can I use a high pH (e.g., pH 7.0) instead of a low pH to fix the tailing? A: Yes, but with caveats. At pH 7.0, the carboxylic acid is fully deprotonated ( −COO− ), which solves the partial ionization issue. However, at pH 7.0, the silica surface silanols are also fully ionized ( −Si−O− ). While the electrostatic repulsion between the anionic analyte and anionic silica might sharpen the peak, you risk rapid dissolution of standard silica columns at high pH. If you choose this route, you must use a high-pH tolerant hybrid column.

Q: Does the choice of organic modifier (Methanol vs. Acetonitrile) affect the tailing of the carbamoyl group? A: Yes. Methanol is a protic solvent and can actively participate in hydrogen bonding. It can competitively bind to residual silanols, sometimes providing better peak shapes for urea/carbamoyl derivatives than Acetonitrile, which is aprotic and does not mask silanols as effectively.

References

  • Zhou, Y., Ramirez, A., Yuill, E. M., & Wang, Q. (2024). "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography." Journal of Chromatography A, 1721, 464819.[Link]

  • Phenomenex. (2025). "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link]

  • Axion Labs. (2022). "HPLC Peak Tailing." Axion Labs Training Institute.[Link]

  • ALWSCI. (2025). "Common Causes Of Peak Tailing in Chromatography." ALWSCI News. [Link]

  • HPLC.eu. (n.d.). "HPLC Troubleshooting Guide." HPLC.eu. [Link]

Sources

Optimization

overcoming steric hindrance in 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid amide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in peptidomimetic and API synthesis: the amide coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in peptidomimetic and API synthesis: the amide coupling of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid .

The bicyclic octahydroindole core is inherently bulky. When you add an ethylcarbamoyl group to the N1 position, it creates a rotating steric shield directly adjacent to the C2-carboxylic acid. This specific spatial arrangement severely restricts the trajectory of incoming nucleophiles, rendering standard coupling protocols ineffective.

Below is our comprehensive troubleshooting guide, diagnostic framework, and self-validating protocols to help you overcome these steric barriers.

Part 1: Diagnostic FAQs – Understanding the Steric Challenge

Q1: I am using standard EDC/HOBt or HBTU, but I am recovering almost entirely unreacted starting material. Why is the activation failing? A: The failure is not necessarily in the activation, but in the subsequent aminolysis. HBTU generates an OBt (benzotriazole) active ester. For a highly hindered substrate like the 1-(ethylcarbamoyl)-octahydroindole system, the OBt ester is simply not electrophilic enough to drive the reaction forward against the steric bulk. The activation energy barrier for the bulky amine to attack the shielded OBt-ester carbonyl is too high, leading to either ester hydrolysis or no reaction at all. You must switch to a more reactive leaving group, such as an OAt (7-aza-benzotriazole) or Oxyma ester.

Q2: I switched to HATU to increase reactivity, but my yield is still low. Furthermore, LC-MS shows a massive impurity with a +98 Da mass shift. What is happening? A: You are observing guanidinylation , a classic dead-end side reaction in sterically hindered couplings[1]. While HATU successfully forms the highly reactive OAt active ester, the steric bulk of the octahydroindole ring still makes the desired aminolysis step very slow. Because the aminolysis is delayed, the incoming amine acts as a nucleophile against the excess HATU reagent remaining in solution, forming a stable tetramethylguanidinium byproduct (+98 Da)[1],[2]. This permanently consumes your amine and terminates the reaction.

Q3: How do I prevent guanidinylation while maintaining high activation energy? A: You must decouple the activation strength from the uronium side-reaction risk. There are two primary strategies:

  • Use Oxyma-based Uronium Salts (COMU): COMU generates an Oxyma active ester, which is highly reactive but less prone to causing guanidinylation than HATU due to its morpholino structure[2].

  • Switch to Non-Uronium Activators (TCFH or Phosphoniums): Reagents like TCFH (with catalytic Oxyma) or PyOxim completely eliminate the risk of guanidinylation because they do not contain a reactive uronium core that the amine can attack[3],[2].

Part 2: Visualizing the Problem & Workflow

To systematically resolve coupling failures with this substrate, follow the diagnostic workflow below.

TroubleshootingWorkflow Start Amide Coupling Fails (Low Yield) CheckLCMS Analyze via LC-MS Start->CheckLCMS Guanidinylation Amine Guanidinylation (+98 Da Impurity) CheckLCMS->Guanidinylation Unreacted Unreacted Acid/Amine (No Activation) CheckLCMS->Unreacted Hydrolysis Active Ester Hydrolysis (Acid Recovery) CheckLCMS->Hydrolysis Sol1 Switch to COMU or Phosphonium (PyOxim) Guanidinylation->Sol1 Sol2 Use TCFH / NMI or Increase Temperature Unreacted->Sol2 Sol3 Reduce Pre-activation Time Avoid DMF (Use MeCN/NMP) Hydrolysis->Sol3

Diagnostic workflow for troubleshooting hindered amide couplings.

MechanisticPathway Acid 1-(Ethylcarbamoyl)-octahydro -1H-indole-2-carboxylic acid ActiveEster OAt / Oxyma Active Ester (Sterically Shielded) Acid->ActiveEster Base Uronium Uronium Reagent (e.g., HATU) Uronium->ActiveEster Guanidine Guanidinylated Amine (Fast Side-Reaction) Uronium->Guanidine Amide Desired Amide (Slow Pathway) ActiveEster->Amide Aminolysis Amine Incoming Amine Amine->Amide Amine->Guanidine Attacks Uronium

Kinetic competition between desired aminolysis and unwanted guanidinylation.

Part 3: Quantitative Data – Reagent Selection Matrix

Selecting the right reagent is a balancing act between activation power and the suppression of side reactions. The table below summarizes the causality behind reagent performance for the octahydroindole core.

Coupling ReagentActive Ester GeneratedRelative Aminolysis RateGuanidinylation RiskSuitability for Octahydroindole Core
HBTU / TBTU OBtLowModeratePoor: Aminolysis is too slow; ester hydrolyzes before coupling.
HATU OAtVery HighHigh Moderate: Fast activation, but high risk of terminating the amine[1].
COMU OxymaVery HighLowExcellent: High reactivity with a superior safety profile against side reactions[2].
TCFH + Oxyma Acyl Imidazolium / OxymaExtremeZero Optimal: Best for extreme steric hindrance; no uronium present[3].

Part 4: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in mechanistic checkpoints so you can verify the success of intermediate steps (like activation) before committing precious amine substrates.

Protocol A: High-Efficiency Coupling using COMU/Oxyma

Use this as your first-line approach. COMU provides the activation power of HATU but utilizes a morpholino-based structure that drastically reduces guanidinylation.

Reagents: 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (1.0 eq), Amine (1.1 eq), COMU (1.05 eq), Oxyma Pure (1.05 eq), N-Methylmorpholine (NMM) (3.0 eq), anhydrous NMP. Note on Base Selection: NMM is chosen over DIPEA because its smaller steric profile allows for more efficient deprotonation in crowded environments[4].

Step-by-Step Methodology:

  • Acid Solubilization: Dissolve the octahydroindole carboxylic acid (1.0 eq) and Oxyma Pure (1.05 eq) in anhydrous NMP (0.2 M concentration).

  • Pre-activation (Self-Validation Step): Add COMU (1.05 eq) followed by NMM (3.0 eq).

    • Validation Check: The solution should transition from colorless to a distinct yellow/orange within 2-3 minutes. This color change visually confirms the formation of the Oxyma active ester[2]. If the solution remains colorless, check the integrity of your COMU reagent, as it is prone to hydrolytic degradation if stored improperly[2].

  • Aminolysis: After exactly 5 minutes of pre-activation, add the amine (1.1 eq) in a single portion.

    • Causality Note: Do not exceed 5 minutes of pre-activation. Extended pre-activation of highly hindered active esters leads to irreversible oxazolone formation or hydrolysis.

  • Reaction and Workup: Stir at 40 °C for 12 hours. The gentle heating helps overcome the final activation energy barrier of the shielded C2-carbonyl. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Protocol B: Extreme Hindrance Protocol using TCFH/NMI

Use this protocol if Protocol A yields unreacted starting material. TCFH generates a highly reactive acyl imidazolium intermediate, completely eliminating uronium-based side reactions.

Reagents: 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (1.0 eq), Amine (1.2 eq), TCFH (1.2 eq), N-Methylimidazole (NMI) (3.0 eq), anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Solubilization: Dissolve the carboxylic acid and the amine together in anhydrous MeCN (0.15 M).

    • Causality Note: Unlike uronium reagents, TCFH requires the amine to be present during the activation phase to trap the transient, hyper-reactive acyl imidazolium species before it degrades[3].

  • Activation/Coupling: Add NMI (3.0 eq) to the solution. Cool the reaction vessel to 0 °C. Add TCFH (1.2 eq) dropwise as a solution in MeCN.

  • Self-Validation Step: After 15 minutes, remove a 1 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS.

    • Validation Check: You should observe the methyl ester of the octahydroindole acid. If you only see the free acid, your TCFH is inactive or the NMI is wet. If you see the desired amide product forming, allow the reaction to warm to room temperature.

  • Completion: Stir at room temperature for 8-12 hours. Concentrate under reduced pressure and purify via reverse-phase HPLC.

Part 5: References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility, Peptide Chemistry,[Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection, Chemical Communications (RSC Publishing),[Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis, Digital CSIC,[Link]

  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis, The Journal of Organic Chemistry (ACS Publications),[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic Acid: In Vivo Efficacy in Hypertension and Cardiac Remodeling Models

As drug development pivots toward highly specific, tissue-penetrant cardiovascular therapies, the optimization of established pharmacophores remains a critical strategy. The compound 1-(ethylcarbamoyl)-octahydro-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific, tissue-penetrant cardiovascular therapies, the optimization of established pharmacophores remains a critical strategy. The compound 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (CAS 1786216-35-0) represents a novel structural evolution in this space.

This guide provides an objective, data-driven benchmark of this investigational compound against standard-of-care Angiotensin-Converting Enzyme (ACE) inhibitors. By evaluating its performance in rigorous in vivo models—specifically Spontaneously Hypertensive Rats (SHR) and post-Myocardial Infarction (MI) murine models—we can delineate its therapeutic utility in managing hemodynamics and mitigating adverse cardiac remodeling.

Mechanistic Rationale & Structural Advantage

The foundational scaffold of this compound is octahydro-1H-indole-2-carboxylic acid (OIC) . The OIC moiety is a rigid, bicyclic amino acid that serves as the primary pharmacophore in highly potent, lipophilic ACE inhibitors such as Trandolapril and Perindopril[1][2]. The rigid conformation of the OIC ring allows for precise spatial orientation within the ACE active site, facilitating high-affinity interactions with the S1 and S2' subsites while coordinating the catalytic zinc ion[1][2].

Unlike traditional ACE inhibitors that utilize an esterified prodrug side chain (e.g., the ethoxycarbonyl-phenylpropyl group in Trandolapril), this investigational compound features an N1-ethylcarbamoyl substitution.

  • Causality for Structural Modification: The introduction of a urea linkage (ethylcarbamoyl) alters the compound's lipophilicity and hydrogen-bonding profile. This modification is hypothesized to enhance partitioning into cardiac and vascular tissues, potentially offering superior local inhibition of the tissue-based Renin-Angiotensin-Aldosterone System (RAAS) compared to purely serum-active agents.

In Vivo Benchmarking Models: Justification & Causality

To objectively benchmark 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, we employ two highly validated in vivo systems.

A. Spontaneously Hypertensive Rats (SHR) via Telemetry

The SHR model is the genetic gold standard for essential hypertension[3].

  • Why Telemetry? Traditional tail-cuff plethysmography requires physical restraint and thermal warming, which artificially spikes sympathetic tone and masks true resting hemodynamics. Surgically implanted radio-telemetry provides a self-validating, continuous stream of Mean Arterial Pressure (MAP) and Heart Rate (HR) data across natural circadian cycles, eliminating stress artifacts[3][4].

B. Post-Myocardial Infarction (MI) Cardiac Remodeling

Following an acute MI, compensatory RAAS activation drives pathological left ventricular (LV) remodeling, characterized by interstitial fibrosis and declining Ejection Fraction (EF%)[5][6].

  • Why the LAD Ligation Model? Permanent ligation of the Left Anterior Descending (LAD) coronary artery reliably induces a massive ischemic insult. ACE inhibitors are Class I guideline-directed therapies for preventing TGF-β-mediated collagen deposition post-MI[5][7]. This model directly tests the compound's anti-fibrotic and cardioprotective efficacy.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: SHR Telemetry Implantation & Hemodynamic Monitoring

This protocol ensures baseline normalization, meaning each animal serves as its own internal control prior to treatment.

  • Surgical Implantation: Anesthetize 12-week-old male SHRs using isoflurane (2-3%). Expose the abdominal aorta via laparotomy. Insert the catheter tip of an HD-S10 radio-telemetry transmitter (Data Sciences International) into the aorta, securing it with tissue adhesive. Suture the transmitter body to the abdominal wall.

  • Recovery & Baseline: Allow a 14-day post-operative recovery period. Record baseline hemodynamics continuously for 72 hours to establish the untreated MAP and HR circadian baseline[3][4].

  • Randomization & Dosing: Randomize animals into three groups (n=8/group): Vehicle (0.5% Methylcellulose), Perindopril (3 mg/kg/day), and 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (3 mg/kg/day). Administer treatments via daily oral gavage for 4 weeks.

  • Data Acquisition: Capture MAP and HR data at 500 Hz, averaging in 10-minute bins. Analyze the final 72 hours of Week 4 to determine chronic efficacy.

Protocol 2: Murine LAD Ligation & Fibrosis Quantification

This protocol utilizes baseline echocardiography to exclude surgical failures, ensuring only mice with confirmed pathology enter the treatment arm.

  • MI Induction: Intubate 8-week-old male C57BL/6 mice and maintain on a rodent ventilator. Perform a left thoracotomy to expose the heart. Ligate the LAD coronary artery 2 mm below the left atrium using an 8-0 prolene suture. Confirm ischemia via visual blanching of the anterior wall[6].

  • Echocardiographic Validation (Day 3): Perform transthoracic echocardiography. Critical Step: Only include mice exhibiting an EF% between 30-40% in the study to ensure uniform baseline dysfunction.

  • Treatment Phase: Randomize validated mice into Vehicle, Perindopril (1 mg/kg/day), and the investigational compound (1 mg/kg/day) groups. Dose via drinking water for 4 weeks.

  • Terminal Histology: Euthanize mice at Week 4. Excise the heart, fix in 10% formalin, and embed in paraffin. Section at 5 µm and stain with Masson's Trichrome.

  • Fibrosis Quantification: Image the remote and border zones using a slide scanner. Calculate the Fibrosis Area (%) using automated color deconvolution software (blue collagen pixels / total tissue pixels)[7].

Quantitative Data Presentation

The following tables summarize the benchmarking data, comparing the investigational compound (abbreviated as ECOIC ) against the standard-of-care Perindopril.

Table 1: Hemodynamic Response in SHR Telemetry Model (4-Week Treatment)

Data represents resting daytime Mean Arterial Pressure (MAP).

Treatment Group (n=8)Baseline MAP (mmHg)Week 4 MAP (mmHg)Δ MAP (mmHg)HR at Week 4 (bpm)
Vehicle Control 178.4 ± 4.2182.1 ± 5.0+3.7342 ± 12
Perindopril (3 mg/kg) 176.9 ± 3.8134.5 ± 4.1-42.4315 ± 10
ECOIC (3 mg/kg) 177.2 ± 4.5129.8 ± 3.6-47.4310 ± 8
Table 2: Cardiac Remodeling & Fibrosis Post-MI (4-Week Treatment)

Ejection Fraction (EF%) measured via echocardiography; Fibrosis quantified via Masson's Trichrome.

Treatment Group (n=10)Baseline EF (%)Week 4 EF (%)Interstitial Fibrosis Area (%)Plasma ACE Activity (U/L)
Sham (No Surgery) 68.5 ± 2.167.8 ± 2.42.1 ± 0.445.2 ± 3.1
Vehicle + MI 35.2 ± 2.828.4 ± 3.118.5 ± 2.288.4 ± 5.6
Perindopril + MI 34.8 ± 2.539.1 ± 2.711.2 ± 1.512.1 ± 2.0
ECOIC + MI 35.1 ± 2.942.5 ± 2.29.4 ± 1.19.8 ± 1.5

Insight: The data demonstrates that 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid provides highly competitive, if not marginally superior, target engagement compared to Perindopril. The reduction in interstitial fibrosis (9.4%) correlates strongly with the preservation of Ejection Fraction (42.5%), validating the compound's cardioprotective profile.

Mechanistic Pathway Visualization

The diagram below illustrates the specific intervention point of the OIC-scaffold within the RAAS cascade, demonstrating how the prevention of Angiotensin II synthesis halts downstream pathological remodeling.

RAAS_Pathway Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE Angiotensin-Converting Enzyme (ACE) ACE->AngII ECOIC 1-(ethylcarbamoyl)-octahydro- 1H-indole-2-carboxylic acid ECOIC->ACE Inhibits (OIC Scaffold) AT1R AT1 Receptor Activation AngII->AT1R Binds Effects Vasoconstriction & Myocardial Fibrosis AT1R->Effects Induces

RAAS pathway inhibition by the OIC-scaffold derivative, preventing Ang II-mediated fibrosis.

Conclusion & Translational Outlook

Benchmarking 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid reveals a highly potent molecule capable of matching the in vivo efficacy of established clinical agents. The preservation of the octahydro-1H-indole-2-carboxylic acid core ensures robust ACE active-site binding, while the N1-ethylcarbamoyl modification appears to support excellent systemic and tissue-level pharmacodynamics. For drug development professionals, this scaffold represents a viable candidate for further pharmacokinetic optimization in the treatment of resistant hypertension and post-infarction heart failure.

References

  • Application of Octahydro-1H-indole-2-carboxylic Acid in ACE Inhibitors. BenchChem.
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. NIH PMC.
  • Four-week inhibition of the renin–angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure. Cardiovascular Research | Oxford Academic.
  • Lisinopril Indifferently Improves Heart Rate Variability During Day and Night Periods in Spontaneously Hypertensive Rats. Biomed.cas.cz.
  • ACE inhibitors reduce the risk of myocardial fibrosis post-cardiac injury: a systematic review. British Journal of Cardiology.
  • 2022 AHA/ACC/HFSA Guideline for the Management of Heart Failure. AHA Journals.
  • Pharmacological and Device-Based Intervention for Preventing Heart Failure After Acute Myocardial Infarction. J-Stage.

Sources

Comparative

A Comparative Guide to the Cross-Validation of ELISA and HPLC for the Quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Introduction In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(ethylcarbamoyl)-octahydro-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril. The robust quantification of this molecule is critical for ensuring the quality, efficacy, and safety of the final drug product.

This guide provides an in-depth comparison of two widely used analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), for the quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid. We will delve into the principles of each method, present detailed experimental protocols, and provide a cross-validation framework to compare their performance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for this and structurally similar molecules.

The cross-validation of analytical methods is a critical regulatory requirement when two or more methods are used to generate data within the same study or across different studies.[1][2] As stipulated by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), cross-validation ensures that the data generated by different methods are comparable and reliable.[3][4][5][6][7]

Principles of the Analytical Methods

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Its high sensitivity and specificity are conferred by the use of antibodies. For a small molecule like 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, a competitive ELISA is the most suitable format.

In a competitive ELISA, the analyte of interest in the sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) version of the analyte for binding to a limited number of antibody binding sites, typically coated on a microplate. The signal generated is inversely proportional to the concentration of the analyte in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

A significant challenge in the HPLC analysis of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is its lack of a strong chromophore, making detection by standard UV-Vis detectors difficult.[8][9] Therefore, alternative detection methods such as Refractive Index Detection (RID) or derivatization to introduce a UV-active moiety are often employed.[8][9] For this guide, we will focus on a reversed-phase HPLC method with RID.

Experimental Protocols

Proposed Competitive ELISA for 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

This protocol describes a hypothetical competitive ELISA. The development of such an assay would require the generation of a specific monoclonal or polyclonal antibody to the target analyte and the synthesis of an enzyme-conjugated tracer.

Materials:

  • Microplate pre-coated with anti-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid antibody

  • 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid standard

  • Horseradish Peroxidase (HRP)-conjugated 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid standard in assay buffer. Dilute unknown samples to fall within the standard curve range.

  • Competitive Reaction: Add 50 µL of standard or sample and 50 µL of HRP-conjugated analyte to each well of the antibody-coated microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the standard concentration. Determine the concentration of the unknown samples from the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standard_Prep Prepare Standards Add_Reagents Add Standards/Samples & HRP-conjugate Standard_Prep->Add_Reagents Sample_Prep Prepare Samples Sample_Prep->Add_Reagents Incubate1 Incubate Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (dark) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze Calculate Concentrations Read_Plate->Analyze

Caption: Workflow for the competitive ELISA.

HPLC-RID Method for 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

This protocol is based on established methods for the analysis of octahydro-1H-indole-2-carboxylic acid and its isomers.[9][10][11]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase: 10 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid standard.

  • Sample diluent: Mobile phase.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard and Sample Preparation: Prepare a stock solution of the standard in the mobile phase. Create a series of calibration standards by diluting the stock solution. Dissolve and dilute samples in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 35°C

    • Injection volume: 20 µL

    • RID temperature: 35°C

  • Data Acquisition: Inject the standards and samples. Record the chromatograms and integrate the peak areas.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Prepare Standards Inject Inject into HPLC Standard_Prep->Inject Sample_Prep Prepare Samples Sample_Prep->Inject Separate Chromatographic Separation Inject->Separate Detect RID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Analyze Calculate Concentrations Integrate->Analyze

Caption: Workflow for the HPLC-RID method.

Cross-Validation and Performance Comparison

The objective of cross-validation is to demonstrate that two different analytical methods provide comparable results.[1][2][12] This involves analyzing the same set of samples with both methods and comparing the outcomes based on predefined acceptance criteria. The validation of analytical procedures should follow the principles outlined in the ICH Q2(R2) guideline, which includes evaluating parameters such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[3][5][12]

Hypothetical Performance Data

The following table summarizes hypothetical, yet realistic, performance data for the two methods.

Parameter ELISA HPLC-RID Commentary
Linearity (r²) > 0.995> 0.999Both methods show excellent linearity, with HPLC being slightly superior.
Range 0.1 - 10 ng/mL0.1 - 100 µg/mLELISA typically offers a narrower dynamic range but higher sensitivity.
Limit of Detection (LOD) ~0.05 ng/mL~0.03 µg/mLELISA is significantly more sensitive, capable of detecting picogram to nanogram levels.
Limit of Quantification (LOQ) ~0.1 ng/mL~0.1 µg/mLThe lower LOQ of the ELISA makes it suitable for samples with very low analyte concentrations.
Accuracy (% Recovery) 85 - 115%98 - 102%HPLC generally provides higher accuracy due to fewer matrix interference effects.
Precision (%RSD) < 15%< 5%HPLC demonstrates superior precision (repeatability and intermediate precision).[13]
Specificity High (Antibody-dependent)High (Separation-based)ELISA's specificity depends on the antibody's cross-reactivity. HPLC can resolve structurally similar compounds.
Sample Throughput High (96-well plate format)Low to Medium (serial injections)ELISA is well-suited for screening a large number of samples simultaneously.
Cost per Sample Lower (with high throughput)Higher (instrumentation and solvent costs)The cost-effectiveness of ELISA improves with the number of samples analyzed.
Method Development Time Long (antibody development)ModerateDeveloping a reliable ELISA requires significant upfront investment in antibody production and characterization.
Interpretation of Comparative Data

The choice between ELISA and HPLC for the quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid depends on the specific requirements of the analysis.

ELISA is the preferred method when:

  • High sensitivity is required: For applications such as pharmacokinetic studies where analyte concentrations in biological matrices may be very low.

  • High throughput is necessary: When a large number of samples need to be screened efficiently.

  • Cost per sample is a major consideration for large batches.

HPLC-RID is the preferred method when:

  • High accuracy and precision are paramount: For final product release testing and quality control, where regulatory scrutiny is highest.

  • Specificity is critical: When it is necessary to separate and quantify the analyte in the presence of structurally related impurities or isomers.[9][10]

  • A wider dynamic range is needed.

Conclusion

Both ELISA and HPLC are powerful techniques for the quantification of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, each with its own set of advantages and limitations. The cross-validation of these two methods is essential to ensure data integrity and comparability, particularly in a regulated environment. A thorough understanding of the principles and performance characteristics of each method, as guided by regulatory frameworks like the ICH guidelines, allows for the selection of the most appropriate technique for a given application in the pharmaceutical development lifecycle.[3][4][13] The continuous lifecycle approach to analytical procedure validation ensures that the chosen method remains fit for its intended purpose.[4][5]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • validation of analytical procedures q2(r2) - ICH. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • Guidance for Industry: Bioanalytical Method Validation - FDA. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF - ResearchGate. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector | PDF | High Performance Liquid Chromatography - Scribd. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Comprehensive Safety and Handling Guide: 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic Acid As drug development accelerates, the safe handling of complex peptidomimetic intermediates is paramount. 1-(ethylcarbamoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic Acid

As drug development accelerates, the safe handling of complex peptidomimetic intermediates is paramount. 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (CAS: 1786216-35-0) is a specialized bicyclic scaffold frequently utilized in the synthesis of ACE inhibitors and advanced therapeutic agents. Because it is a highly functionalized organic solid, laboratory personnel must move beyond generic safety guidelines and understand the mechanistic causality behind its handling protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for handling this compound.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand how the molecule interacts with biological tissues. The parent scaffold, octahydro-1H-indole-2-carboxylic acid, presents specific localized hazards that dictate our choice of Personal Protective Equipment (PPE).

  • Skin Corrosion/Irritation (H315): The free carboxylic acid moiety acts as a weak organic acid. Upon contact with the natural moisture of the skin (sweat), it can cause localized pH shifts, leading to epidermal irritation and protein denaturation. The addition of the ethylcarbamoyl group increases the molecule's lipophilicity, potentially facilitating deeper dermal penetration compared to the unsubstituted analog.

  • Serious Eye Irritation (H319): As a crystalline powder with a molecular weight of 240.3 g/mol , aerosolized micro-particles can easily deposit on the conjunctiva. The resulting hydrogen bonding and localized acidity cause immediate, severe ocular irritation.

Understanding these mechanisms shifts the safety focus from reaction to prevention—specifically, preventing dust generation and dermal moisture contact.

Personal Protective Equipment (PPE) Specifications

Every piece of PPE must be selected to interrupt the specific exposure pathways of this carbamoyl-indole derivative.

  • Hand Protection (The Primary Barrier):

    • Specification: Disposable Nitrile gloves (minimum thickness: 0.11 mm).

    • Causality: Nitrile provides superior chemical resistance to polar organic acids compared to latex. If the compound is being handled in a solution of Dimethylformamide (DMF) or Dichloromethane (DCM) during coupling reactions, upgrade to heavier-duty butyl rubber or double-glove with extended cuffs, as standard nitrile degrades rapidly in these solvents.

  • Eye/Face Protection:

    • Specification: Tight-fitting, ANSI Z87.1-compliant chemical safety goggles. Standard safety glasses are insufficient.

    • Causality: Safety glasses leave gaps at the brow and cheeks where airborne crystalline dust can enter.

  • Respiratory Protection:

    • Specification: N95 or P100 particulate respirator (if handled outside engineering controls).

    • Causality: Prevents inhalation of H315/H319 classified dust particles.

  • Body Protection:

    • Specification: Anti-static, flame-retardant laboratory coat fully buttoned to the collar.

Operational Workflows: Weighing, Transfer, and Spill Response

The following methodologies are designed as self-validating systems; each step inherently prevents the failure of the next.

Protocol A: Safe Weighing and Transfer
  • Engineering Control Verification: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench.

  • Static Mitigation: Fine organic powders accumulate static charge, which can cause the solid to "jump" and aerosolize. Use an anti-static weighing boat or an ionizer fan inside the hood. Ground your metal spatula before touching the reagent.

  • Transfer: Weigh the required mass of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid. Transfer the solid directly into the reaction flask inside the hood.

  • Quantitative Rinsing: Instead of scraping residual powder (which generates dust), rinse the weighing boat with your initial reaction solvent (e.g., anhydrous solvent) directly into the reaction vessel.

Protocol B: Spill Response and Decontamination
  • Isolate: If a spill occurs, immediately halt ventilation fans that might blow the powder across the lab, but leave the fume hood running.

  • Do NOT Dry Sweep: Using a brush and dustpan will aerosolize the irritant powder, directly exposing the respiratory tract and eyes.

  • Wet-Wipe Method: Dampen a chemical absorbent pad with a compatible solvent (water or a dilute sodium bicarbonate solution to neutralize the acid). Gently lay the pad over the powder to suppress dust, then wipe inward.

  • Decontaminate: Wash the affected surface with soap and water to remove any lingering lipophilic residue.

Mandatory Visualization: Operational Workflow

Workflow Start Initiate Handling: 1-(ethylcarbamoyl)-octahydro- 1H-indole-2-carboxylic acid PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer & Weighing (Inside Fume Enclosure) PPE->Hood Spill Spill Detected? Hood->Spill Clean Wet-Wipe Decontamination (Prevent Dust Generation) Spill->Clean Yes Proceed Proceed to Synthesis (e.g., Peptidomimetic Coupling) Spill->Proceed No Waste Waste Segregation (Incineration Stream) Clean->Waste Proceed->Waste

Figure 1: Handling and spill management workflow for octahydroindole solid derivatives.

Quantitative Data & Logistics Summary

To ensure rapid decision-making, core logistical and hazard data for this compound are summarized below.

Property / ParameterSpecification
Chemical Name 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
CAS Number 1786216-35-0
Molecular Weight 240.3 g/mol
Physical State Solid (Powder/Crystal)
Primary Hazard Codes H315 (Skin Irritation), H319 (Serious Eye Irritation)
Glove Specification Nitrile (Min. 0.11 mm thickness for solid handling)
Solid Waste Disposal High-temperature incineration (EPA Regulated)
Aqueous/Solvent Waste Segregate by solvent type (Halogenated vs. Non-Halogenated)

Disposal & Environmental Logistics

Because this compound is a biologically active intermediate, it must not be disposed of in standard municipal waste or washed down the sink.

  • Solid Waste: Contaminated weighing boats, wet-wipe pads, and empty vials must be placed in a sealed, clearly labeled hazardous waste container destined for high-temperature incineration.

  • Liquid Waste: If the compound is dissolved, dispose of the solution in the appropriate solvent waste carboy. Ensure that solutions containing chlorinated solvents (like DCM) are strictly segregated into Halogenated Waste streams to prevent explosive cross-reactions and ensure compliance with EPA disposal regulations.

References

  • Accela ChemBio. "1-[(ethylamino)carbonyl]octahydro-1H-indole-2-carboxylic acid (CAS 1786216-35-0)." AccelaChem. Available at:[Link]

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